Benzyl 2-methyl-4-vinylbenzoate
Description
Benzyl 2-methyl-4-vinylbenzoate is a benzoic acid ester derivative featuring a benzyl ester group and substituents at the 2- and 4-positions of the aromatic ring: a methyl (-CH₃) and a vinyl (-CH=CH₂) group, respectively. Its molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.28 g/mol.
Properties
IUPAC Name |
benzyl 4-ethenyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-14-9-10-16(13(2)11-14)17(18)19-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USODPDZUZFSHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-4-vinylbenzoate typically involves the esterification of 2-methyl-4-vinylbenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, making the process more environmentally friendly by reducing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, Benzyl 2-methyl-4-ethylbenzoate.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Benzyl 2-methyl-4-ethylbenzoate.
Substitution: Various substituted benzyl 2-methyl-4-vinylbenzoates depending on the electrophile used.
Scientific Research Applications
Benzyl 2-methyl-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester linkages.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Benzyl 2-methyl-4-vinylbenzoate exerts its effects depends on its application. In polymer chemistry, the vinyl group can undergo free radical polymerization, leading to the formation of cross-linked polymer networks. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active benzoic acid derivative.
Molecular Targets and Pathways:
Polymerization: The vinyl group acts as a reactive site for radical initiators.
Hydrolysis: Esterases target the ester bond, leading to the release of benzoic acid derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Reactivity: The vinyl group in this compound enables participation in polymerization (e.g., via radical or ionic mechanisms), unlike Benzyl Benzoate, which lacks unsaturated bonds . Methyl 4-acetamido-2-hydroxybenzoate contains polar groups (acetamido, hydroxyl), enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the nonpolar this compound .
Biological Activity :
- Benzyl Benzoate is widely used in topical medications due to its low toxicity, while the safety of this compound remains undocumented. The vinyl group may introduce allergenic or reactive risks absent in simpler esters .
Synthetic Utility: The anilino and methoxy groups in Methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate make it a candidate for synthesizing aromatic amines or dyes, contrasting with the vinyl-focused reactivity of this compound .
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